trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is an organic compound with the chemical formula C₇H₈Cl₃NO₂ and a molecular weight of 244.5 g/mol. It appears as a white solid and is characterized by its unique structure, which includes a butadiene moiety and a trichloroethyl ester group. The compound is known for its stability and solubility in various organic solvents, making it a valuable reagent in chemical synthesis and research applications .
There is no current information available regarding the mechanism of action of 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate.
2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as Triallate, is a selective herbicide belonging to the thiocarbamate class. It is primarily used to control annual grasses and broadleaf weeds in various crops, including wheat, barley, oats, and soybeans . TEC acts by inhibiting the germination and root growth of susceptible weeds .
The exact mode of action of TEC is not fully understood, but it is believed to interfere with cell division in susceptible plants. TEC disrupts the formation of microtubules, which are essential for cell division and growth . This disruption ultimately leads to the death of the weed seedling.
TEC is being studied in the context of its environmental impact. Research is ongoing to assess its persistence in soil and water, potential for biodegradation, and effects on non-target organisms such as beneficial insects and earthworms . Understanding the environmental fate and effects of TEC is crucial for ensuring its safe and sustainable use in agriculture.
The synthesis of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester typically involves:
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester finds applications in various fields:
Several compounds share structural features with trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Diethylcarbamate | C₇H₁₅N₃O₂ | Commonly used as an insecticide; less chlorinated |
| Ethyl carbamate | C₅H₇N₃O₂ | Used as a flavoring agent; simpler structure |
| Trichloroethyl carbamate | C₆H₈Cl₃N | Similar chlorinated structure; used in pesticides |
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester stands out due to its unique butadiene component combined with a highly chlorinated ester group. This combination may offer distinct reactivity and biological properties compared to its analogs .